Repinotanhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

BAY x 3702 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht:

Neuroprotektion: Es hat signifikante neuroprotektive Wirkungen in Tiermodellen für ischämischen Schlaganfall und traumatische Hirnverletzung gezeigt

Serotonerge Funktion: Studien haben seine Fähigkeit gezeigt, die serotonerge Zellfeueraktivität und Freisetzung im Gehirn zu modulieren.

Dopaminerge Aktivität: Es wurde festgestellt, dass es die dopaminerge Aktivität im präfrontalen Kortex beeinflusst, was Auswirkungen auf die Behandlung kognitiver und negativer Symptome bei Schizophrenie haben könnte.

Atemdepression: BAY x 3702 wurde auf sein Potenzial untersucht, Morphin-induzierte Atemdepression entgegenzuwirken.

5. Wirkmechanismus

BAY x 3702 übt seine Wirkungen hauptsächlich durch die Aktivierung von Serotonin-5-HT1A-Rezeptoren aus. Diese Aktivierung führt zu einer Reduktion der Serotonin-Freisetzung in verschiedenen Hirnarealen, einschließlich der dorsalen und medialen Raphe-Kerne, des dorsalen Hippocampus und des medialen präfrontalen Kortex . Die neuroprotektiven Wirkungen der Verbindung werden vermutlich durch ihre Fähigkeit vermittelt, Ischämie-vermittelten neuronalen Zelltod zu unterdrücken .

Wirkmechanismus

Target of Action

Repinotan hydrochloride, also known as Bay x 3702, is a high-affinity, selective, full agonist of the 5HT1A-receptor subtype . The 5HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes.

Mode of Action

Repinotan interacts with its primary target, the 5HT1A receptor, by acting as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. Specifically, repinotan inhibits glutamate-induced depolarization . This interaction results in a variety of changes at the cellular level, which are mediated by several mechanisms and signaling pathways .

Biochemical Pathways

The effect of repinotan in neuronal cells is reported to be mediated by a variety of mechanisms and signaling pathways . These include:

These pathways collectively contribute to the neuroprotective properties of repinotan.

Pharmacokinetics

It is known that the compound’s clearance and volume of distribution are independent of dose , indicating linear pharmacokinetics. The half-life of repinotan is approximately 1 hour

Result of Action

The molecular and cellular effects of repinotan’s action are primarily neuroprotective . It has been shown to reduce hippocampal CA1 and CA3 neuronal loss, cortical tissue damage, and mitigate spatial learning deficits . Furthermore, repinotan has been found to be effective at stopping respiratory depression caused by morphine .

Action Environment

The action, efficacy, and stability of repinotan can be influenced by various environmental factors. For instance, the primary metabolizer of repinotan is CYP2D6 , and ethnic differences are known to affect CYP2D6 Therefore, the individual’s genetic makeup can influence the action of repinotan

Biochemische Analyse

Biochemical Properties

Repinotan Hydrochloride interacts with the 5HT1A-receptor subtype, a type of serotonin receptor. This interaction is characterized by high affinity and selectivity . The nature of this interaction is that of a full agonist, meaning Repinotan Hydrochloride can fully activate the 5HT1A receptor to exert its effects .

Cellular Effects

Repinotan Hydrochloride has been shown to have neuroprotective effects in animal studies This suggests that it may influence cell function by protecting neurons from damage

Molecular Mechanism

The molecular mechanism of action of Repinotan Hydrochloride involves its binding to the 5HT1A receptor. As a full agonist, it can activate this receptor, potentially leading to various downstream effects. These may include changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Vorbereitungsmethoden

The synthesis of BAY x 3702 involves several key steps:

Activation of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride.

Formation of Amide: The acid chloride is then treated with (S)-phenethylamine, resulting in a mixture of diastereomers. Fractional crystallization from ethanol is used to obtain the desired isomer in high diastereomerical purity.

Reduction to Amine: The amide is reduced using diborane in tetrahydrofuran, yielding the amine.

Catalytic Hydrogenation: The amine undergoes catalytic hydrogenation over palladium-on-charcoal to produce optically pure ®-2-aminomethyl chroman.

Analyse Chemischer Reaktionen

BAY x 3702 unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Es ist in alkalischem Medium instabil und wird hydrolysiert.

Löslichkeit: BAY x 3702 ist löslich in Wasser, Aceton und Dimethylsulfoxid.

Vergleich Mit ähnlichen Verbindungen

BAY x 3702 ist einzigartig in seiner hohen Potenz und Selektivität als 5-HT1A-Rezeptoragonist. Zu ähnlichen Verbindungen gehören:

Picozotan: Ein weiterer Serotoninagonist, der auf seine neuroprotektiven Eigenschaften untersucht wurde.

Zonampanel: Ein AMPA-Rezeptorantagonist mit neuroprotektiven Wirkungen.

Eigenschaften

IUPAC Name |

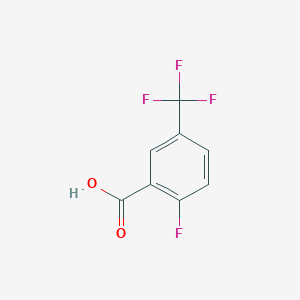

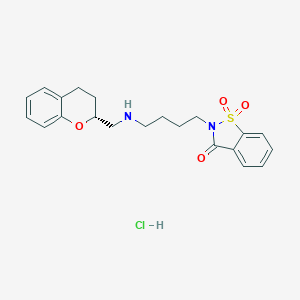

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.